1,2-Dihydrochrysene-1,2-diol
Overview
Description
1,2-Dihydrochrysene-1,2-diol: is a chemical compound with the molecular formula C18H14O2. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dihydro derivative of chrysene. It is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydrochrysene-1,2-diol can be synthesized through several methods. One common approach involves the reduction of chrysene-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired diol .
Industrial Production Methods: In an industrial setting, the production of 1,2-dihydro-1,2-chrysenediol may involve catalytic hydrogenation of chrysene-1,2-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chrysene-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of tetrahydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Chrysene-1,2-dione.
Reduction: Tetrahydro derivatives.
Substitution: Ester or ether derivatives depending on the substituent.
Scientific Research Applications
1,2-Dihydrochrysene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2-dihydro-1,2-chrysenediol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
1,2-Dihydro-1,2-naphthalenediol: A similar dihydro derivative with hydroxyl groups on a naphthalene ring.
1,2-Dihydro-1,2-anthracenediol: Another related compound with hydroxyl groups on an anthracene ring.
Uniqueness: 1,2-Dihydrochrysene-1,2-diol is unique due to its specific structure and the presence of hydroxyl groups on the chrysene backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,2-dihydrochrysene-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJIRFFDLQHJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951286 | |
Record name | 1,2-Dihydrochrysene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28622-71-1 | |
Record name | Chrysene-1,2-dihydrodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028622711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydrochrysene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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